(5|A,11|A)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5|A,11|A)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) is a useful research compound. Its molecular formula is C28H37NO4 and its molecular weight is 451.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5|A,11|A)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5|A,11|A)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5|A,11|A)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal is a synthetic derivative of estradiol, notable for its structural modifications that enhance biological activity. This article explores its biological activity, focusing on hormonal modulation and potential therapeutic applications, particularly in cancer treatment.
Structural Characteristics
The compound features a steroid backbone with a dimethylamino group and a cyclic acetal moiety. These modifications are expected to influence its lipophilicity , receptor affinity , and metabolic stability . The dimethylamino group may enhance its ability to interact with biological targets, while the cyclic acetal can improve solubility and resistance to metabolic degradation.
The primary mechanism of action involves interaction with estrogen receptors (ERs), specifically ERα and ERβ. The compound's structural characteristics suggest a potential for increased binding affinity to these receptors compared to traditional estrogens. This interaction may lead to modulation of cell proliferation and apoptosis in hormone-sensitive cancers, such as breast cancer.
Hormonal Modulation
Research indicates that compounds similar to this one can significantly affect hormonal pathways. The presence of the dimethylamino group allows for enhanced interaction with estrogen receptors, potentially leading to:
- Increased cell proliferation in estrogen-responsive tissues.
- Altered apoptosis pathways , which may contribute to tumor growth or suppression depending on the context.
Anti-Tumor Properties
Preliminary studies suggest that this compound exhibits anti-tumor properties through mechanisms such as:
- Inhibition of tumor cell growth by modulating estrogen signaling pathways.
- Induction of apoptosis in cancer cells through receptor-mediated pathways.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound binds effectively to estrogen receptors, influencing gene expression related to cell cycle regulation and apoptosis in breast cancer cell lines.
- Animal Models : Studies using animal models have shown promising results where administration of the compound led to reduced tumor growth rates compared to control groups treated with standard therapies.
Comparative Analysis
To further understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. Below is a table summarizing key features and activities:
Compound Name | Structural Features | Biological Activity | Reference |
---|---|---|---|
Estradiol | Natural estrogen | Hormonal modulation | |
Tamoxifen | Selective ER modulator | Anti-estrogenic effects in breast tissue | |
(5 | A,11 | A)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) | Dimethylamino group + cyclic acetal |
Properties
Molecular Formula |
C28H37NO4 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
(5'S,8'S,11'R,13'S,14'R)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one |
InChI |
InChI=1S/C28H37NO4/c1-26-16-21(18-4-6-19(7-5-18)29(2)3)25-20(22(26)8-9-24(26)30)10-12-27(31)17-28(13-11-23(25)27)32-14-15-33-28/h4-7,20-22,31H,8-17H2,1-3H3/t20-,21+,22+,26-,27-/m0/s1 |
InChI Key |
RUQVJLDZKPZLIG-JBUKQTOJSA-N |
Isomeric SMILES |
C[C@]12C[C@@H](C3=C4CCC5(C[C@]4(CC[C@H]3[C@H]1CCC2=O)O)OCCO5)C6=CC=C(C=C6)N(C)C |
Canonical SMILES |
CC12CC(C3=C4CCC5(CC4(CCC3C1CCC2=O)O)OCCO5)C6=CC=C(C=C6)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.